1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-6-1-12(2-7-15)9-20-17(22)21-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYGQSURKQCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-allergic activities. These compounds often target H1 receptors, which play a crucial role in allergic reactions.
Mode of Action
Compounds with similar structures often interact with their targets by having a higher affinity to h1 receptors than histamine. This interaction can help alleviate allergic reactions.
Biological Activity
1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an MDM2 inhibitor and its role in modulating cannabinoid receptors. This article delves into the compound's biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{21}ClN_{2}O
- Molecular Weight : 320.83 g/mol
This compound primarily acts as an MDM2 inhibitor. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to the activation of p53 pathways, promoting apoptosis in cancer cells. The compound's structural features allow it to bind effectively to the MDM2 protein, disrupting its interaction with p53.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by reactivating p53 signaling pathways. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.5 | Induces apoptosis |
| MCF7 | 0.8 | Inhibits cell proliferation |
| A549 | 0.7 | Promotes cell cycle arrest |
These findings suggest that the compound could be a promising candidate for cancer therapy.
Cannabinoid Receptor Modulation
Additionally, studies have explored its role as a negative allosteric modulator (NAM) of cannabinoid receptors (CB1). The compound was evaluated in calcium mobilization assays and showed significant activity:
| Assay Type | pIC50 | Comments |
|---|---|---|
| Calcium Mobilization | 7.38 | Potent CB1 antagonist |
| GTPγS Binding | 7.54 | Effective in G protein activation |
The results indicate that the compound can modulate cannabinoid receptor activity, which may have implications for the treatment of addiction and other neuropsychiatric disorders.
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis (cleaved caspase-3) within 24 hours of treatment.
- Behavioral Study in Rodents : In a behavioral study assessing drug-seeking behavior in rodents, administration of the compound reduced reinstatement of cocaine-seeking behavior, suggesting its potential therapeutic effects in addiction treatment.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: While both compounds contain a chlorinated aromatic group (common in drug design for enhancing lipophilicity and target binding), the second compound replaces the cyclopropylpyridine with a pyridazinone ring—a heterocycle known for hydrogen-bonding interactions—and introduces a 3,5-dimethoxyphenyl group, which may improve solubility or metabolic stability .
Molecular Weight and Complexity: The pyridazinone-containing derivative (442.9 g/mol) is significantly larger, likely due to the extended alkyl chain (propyl linker) and additional methoxy groups. This could impact pharmacokinetic properties like absorption or tissue penetration compared to the simpler cyclopropylpyridine analogue .
Research Findings and Implications
- Structural Analogues in Drug Discovery: Urea derivatives are widely explored in kinase inhibitor development (e.g., sorafenib, a pyridinylurea anticancer agent). The cyclopropyl group in the target compound may introduce steric hindrance, affecting binding selectivity compared to the pyridazinone derivative’s planar heterocycle .
- For instance, the electron-withdrawing chlorine and cyclopropane in the target compound may reduce electron density at the urea carbonyl, altering reactivity or binding affinity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea, and how do reaction conditions influence yield?
- Methodology : Optimize coupling reactions between substituted benzylamines and isocyanates in polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres. For example, evidence from structurally similar urea derivatives shows that coupling reactions using carbodiimide-mediated activation (e.g., EDCI/HOBt) at 0–25°C yield 40–60% product . Control moisture and oxygen levels to minimize side reactions. Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
- Data Consideration : Variations in substituent electronic effects (e.g., electron-withdrawing Cl on the phenyl ring) may require adjusted stoichiometry or prolonged reaction times .
Q. How can the structural identity of this urea derivative be confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and urea NH signals (δ 8.5–9.5 ppm, broad). Pyridinyl protons typically appear at δ 6.5–8.5 ppm .
- IR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles to verify regiochemistry, as demonstrated for analogous urea structures .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology : Assess solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. Stability studies (24–72 hours at 37°C, pH 7.4) should include HPLC analysis to detect degradation products (e.g., hydrolysis of urea to amines) .
- Data Insight : Chlorophenyl groups enhance lipophilicity, potentially limiting aqueous solubility. Cyclopropylpyridinyl moieties may improve metabolic stability compared to unsubstituted analogs .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound as a kinase or protease inhibitor?
- Methodology :
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) at varying compound concentrations (0.1–100 µM). Include positive controls (e.g., staurosporine for kinases) .
- Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT/WST-1 assays. Compare potency to reference inhibitors (e.g., imatinib for kinases) .
Q. How does the substitution pattern (e.g., cyclopropylpyridine vs. phenyl) influence target selectivity?
- Methodology : Perform SAR studies by synthesizing analogs with modified aryl/heteroaryl groups. Compare inhibitory activity across related targets (e.g., HIF prolyl-hydroxylases vs. tyrosine kinases) .
- Data Insight : Cyclopropyl groups may enhance steric hindrance, reducing off-target effects. Pyridine N-atoms can coordinate with metal ions in metalloenzymes (e.g., HIF hydroxylases) .
Q. What computational strategies can predict the binding mode of this compound to its target?
- Methodology :
- Docking studies (AutoDock Vina, Schrödinger): Use crystal structures of target proteins (e.g., PDB: 1XYZ) to model urea interactions. Focus on hydrogen bonds with backbone amides (e.g., Ser195 in proteases) .
- MD simulations : Assess binding stability over 100 ns trajectories. Calculate binding free energies (MM/PBSA) to rank analogs .
Q. How can metabolic pathways of this compound be characterized to identify potential toxicities?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS. Major pathways include oxidation of cyclopropyl groups or hydrolysis of the urea moiety .
- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .
Data Contradictions and Validation
- Synthetic Yield Variability : reports yields of 30–48% for similar ureas, suggesting sensitivity to substituent steric effects. Reproduce reactions with strict anhydrous conditions to improve consistency .
- Biological Activity : While some ureas show nanomolar protease inhibition (e.g., DB04336), others exhibit weaker effects. Validate activity in orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
